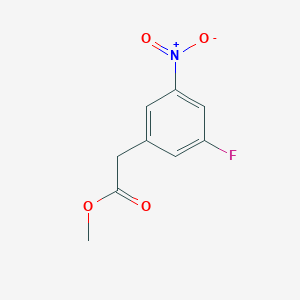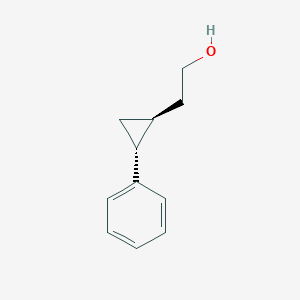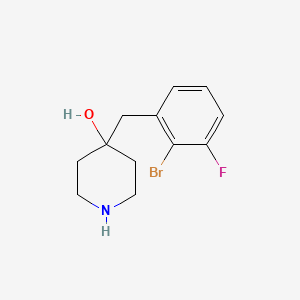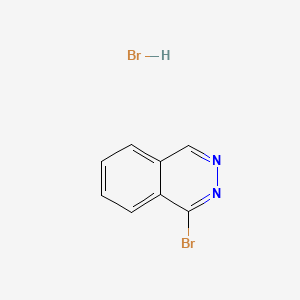
2-Isocyanoethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanoethan-1-ol is an organic compound characterized by the presence of both an isocyanate group (-N=C=O) and a hydroxyl group (-OH) attached to an ethane backbone. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Isocyanoethan-1-ol can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with potassium cyanate under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_4\text{O} + \text{KOCN} \rightarrow \text{C}_2\text{H}_4\text{NCOH} + \text{KOH} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where ethylene oxide and potassium cyanate are reacted under optimized temperature and pressure conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isocyanoethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
2-Isocyanoethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of urethanes and carbamates.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is used in the production of polymers and resins, particularly in the manufacture of polyurethanes.
Mécanisme D'action
The mechanism of action of 2-Isocyanoethan-1-ol involves its reactivity with nucleophiles due to the presence of the isocyanate group. The isocyanate group can react with amines to form ureas or with alcohols to form urethanes. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Ethanol: Contains a hydroxyl group but lacks the isocyanate group.
Ethyl isocyanate: Contains an isocyanate group but lacks the hydroxyl group.
2-Aminoethanol: Contains both an amine and a hydroxyl group.
Uniqueness: 2-Isocyanoethan-1-ol is unique due to the presence of both an isocyanate and a hydroxyl group, allowing it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it particularly valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
32835-59-9 |
|---|---|
Formule moléculaire |
C3H5NO |
Poids moléculaire |
71.08 g/mol |
Nom IUPAC |
2-isocyanoethanol |
InChI |
InChI=1S/C3H5NO/c1-4-2-3-5/h5H,2-3H2 |
Clé InChI |
WQCZYSJTAPYMKV-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)

![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)





![Diethyl [carbamoyl(fluoro)methyl]phosphonate](/img/structure/B13473449.png)
![Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B13473461.png)
![1,1-difluoro-N-methylspiro[2.3]hexan-5-amine hydrochloride](/img/structure/B13473462.png)
